molecular formula C18H22ClN11O3 B138790 5-(N-2'-(4''-Azidosalicylamidino)ethyl-N'-isopropyl)amiloride CAS No. 144176-47-6

5-(N-2'-(4''-Azidosalicylamidino)ethyl-N'-isopropyl)amiloride

Cat. No. B138790
M. Wt: 475.9 g/mol
InChI Key: VCPUVJLZTHDWOC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(N-2'-(4''-Azidosalicylamidino)ethyl-N'-isopropyl)amiloride is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is a derivative of amiloride, a drug commonly used to treat hypertension and heart failure. However, 5-(N-2'-(4''-Azidosalicylamidino)ethyl-N'-isopropyl)amiloride has unique properties that make it a valuable tool for studying various biochemical and physiological processes.

Mechanism Of Action

The mechanism of action of 5-(N-2'-(4''-Azidosalicylamidino)ethyl-N'-isopropyl)amiloride involves the inhibition of Na+/H+ exchangers. This inhibition leads to the accumulation of intracellular H+, which in turn activates various signaling pathways and cellular responses.

Biochemical And Physiological Effects

The biochemical and physiological effects of 5-(N-2'-(4''-Azidosalicylamidino)ethyl-N'-isopropyl)amiloride are diverse. This compound has been shown to affect various cellular processes, including cell proliferation, apoptosis, and migration. It has also been shown to modulate the activity of ion channels and transporters, which are critical for the regulation of various physiological processes.

Advantages And Limitations For Lab Experiments

One of the main advantages of 5-(N-2'-(4''-Azidosalicylamidino)ethyl-N'-isopropyl)amiloride is its specificity for Na+/H+ exchangers. This specificity allows for the selective inhibition of these transporters, which is critical for studying their role in various cellular processes. However, one of the limitations of this compound is its potential toxicity at high concentrations, which can limit its use in certain experiments.

Future Directions

There are several future directions for the study of 5-(N-2'-(4''-Azidosalicylamidino)ethyl-N'-isopropyl)amiloride. One potential direction is the development of more specific inhibitors of Na+/H+ exchangers, which could allow for more precise manipulation of these transporters. Another potential direction is the study of the role of Na+/H+ exchangers in various disease processes, such as cancer and cardiovascular disease. Finally, the development of new methods for the synthesis of this compound could facilitate its use in a wider range of experiments.

Synthesis Methods

The synthesis of 5-(N-2'-(4''-Azidosalicylamidino)ethyl-N'-isopropyl)amiloride involves several steps. The first step is the synthesis of 4''-azidosalicylamide, which is then reacted with N-(3-chloropropyl)-N-isopropylamine to form N-2'-(4''-azidosalicylamidino)ethyl-N'-isopropylamine. This intermediate is then reacted with amiloride to form the final product, 5-(N-2'-(4''-Azidosalicylamidino)ethyl-N'-isopropyl)amiloride.

Scientific Research Applications

5-(N-2'-(4''-Azidosalicylamidino)ethyl-N'-isopropyl)amiloride has been used in various scientific research applications. One of the most common uses of this compound is in the study of ion channels, which are critical for the regulation of various physiological processes. This compound has also been used to study the role of Na+/H+ exchangers in various cellular processes.

properties

CAS RN

144176-47-6

Product Name

5-(N-2'-(4''-Azidosalicylamidino)ethyl-N'-isopropyl)amiloride

Molecular Formula

C18H22ClN11O3

Molecular Weight

475.9 g/mol

IUPAC Name

3-amino-5-[2-[(4-azido-2-hydroxybenzoyl)amino]ethyl-propan-2-ylamino]-6-chloro-N-(diaminomethylidene)pyrazine-2-carboxamide

InChI

InChI=1S/C18H22ClN11O3/c1-8(2)30(15-13(19)25-12(14(20)26-15)17(33)27-18(21)22)6-5-24-16(32)10-4-3-9(28-29-23)7-11(10)31/h3-4,7-8,31H,5-6H2,1-2H3,(H2,20,26)(H,24,32)(H4,21,22,27,33)

InChI Key

VCPUVJLZTHDWOC-UHFFFAOYSA-N

SMILES

CC(C)N(CCNC(=O)C1=C(C=C(C=C1)N=[N+]=[N-])O)C2=NC(=C(N=C2Cl)C(=O)N=C(N)N)N

Canonical SMILES

CC(C)N(CCNC(=O)C1=C(C=C(C=C1)N=[N+]=[N-])O)C2=NC(=C(N=C2Cl)C(=O)N=C(N)N)N

Other CAS RN

144176-47-6

synonyms

5-(N-2'-(4''-azidosalicylamidino)ethyl-N'-isopropyl)amiloride
ASA-EIA

Origin of Product

United States

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